1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one
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Overview
Description
1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one is a complex organic compound that features a combination of piperazine, imidazolidinone, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Derivative: Cyclohexylamine reacts with ethylene oxide to form 4-cyclohexylpiperazine.
Introduction of the Imidazolidinone Group: The piperazine derivative is then reacted with an appropriate isocyanate to introduce the imidazolidinone group.
Addition of the Fluorophenyl Group: Finally, the compound is reacted with 4-fluorobenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- 1-[2-(4-Phenylpiperazin-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)imidazolidin-2-one
- 1-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-3-(4-bromophenyl)imidazolidin-2-one
Uniqueness: 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one is unique due to the presence of the cyclohexyl group, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards molecular targets, potentially leading to different biological activities.
Properties
IUPAC Name |
1-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c22-17-6-8-19(9-7-17)26-15-14-25(21(26)28)16-20(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h6-9,18H,1-5,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXBEOFLTURQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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